Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 472.6 g/mol. This compound features a unique arrangement of functional groups and heterocycles, making it of interest in various scientific fields.
The compound is referenced under the CAS number 896322-14-8, which allows for its identification in chemical databases and literature. It can be synthesized through various chemical reactions involving specific precursors and reagents.
This compound falls under the category of thioacetamides and is characterized by its pyrido-triazine and benzo-thiophene structures. It is primarily studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions. One possible synthetic route includes:
The reactions often require specific conditions such as temperature control, solvent selection (e.g., toluene or dichloromethane), and catalysts (e.g., acetic acid). Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.
The structure of ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features several key components:
The compound's structural representation can be derived from its SMILES notation: CCOC(=O)c1c(NC(=O)CSc2nc(=O)n3cc(C)ccc3n2)sc2c1CCCCC2
, which provides insight into its connectivity and functional groups.
Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can participate in various chemical reactions:
The reaction pathways often depend on reaction conditions such as pH, temperature, and solvent polarity. Analytical techniques like NMR (nuclear magnetic resonance) and mass spectrometry are crucial for characterizing reaction products.
The mechanism of action for ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics through in vitro and in vivo assays.
The physical properties of ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) can provide additional insights into its chemical behavior.
Ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has potential applications in scientific research:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1